

# Application Notes and Protocols: NIR178 in Combination with Spartalizumab (PDR001)

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## Compound of Interest

Compound Name: NIR178

Cat. No.: B1193346

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These application notes provide a comprehensive overview of the experimental setup for evaluating the combination of **NIR178** (Taminadenant), an adenosine A2A receptor (A2aR) antagonist, and Spartalizumab (PDR001), a PD-1 inhibitor. The provided protocols are based on established methodologies in immuno-oncology for assessing the synergistic anti-tumor effects of combining A2aR and PD-1 blockade.

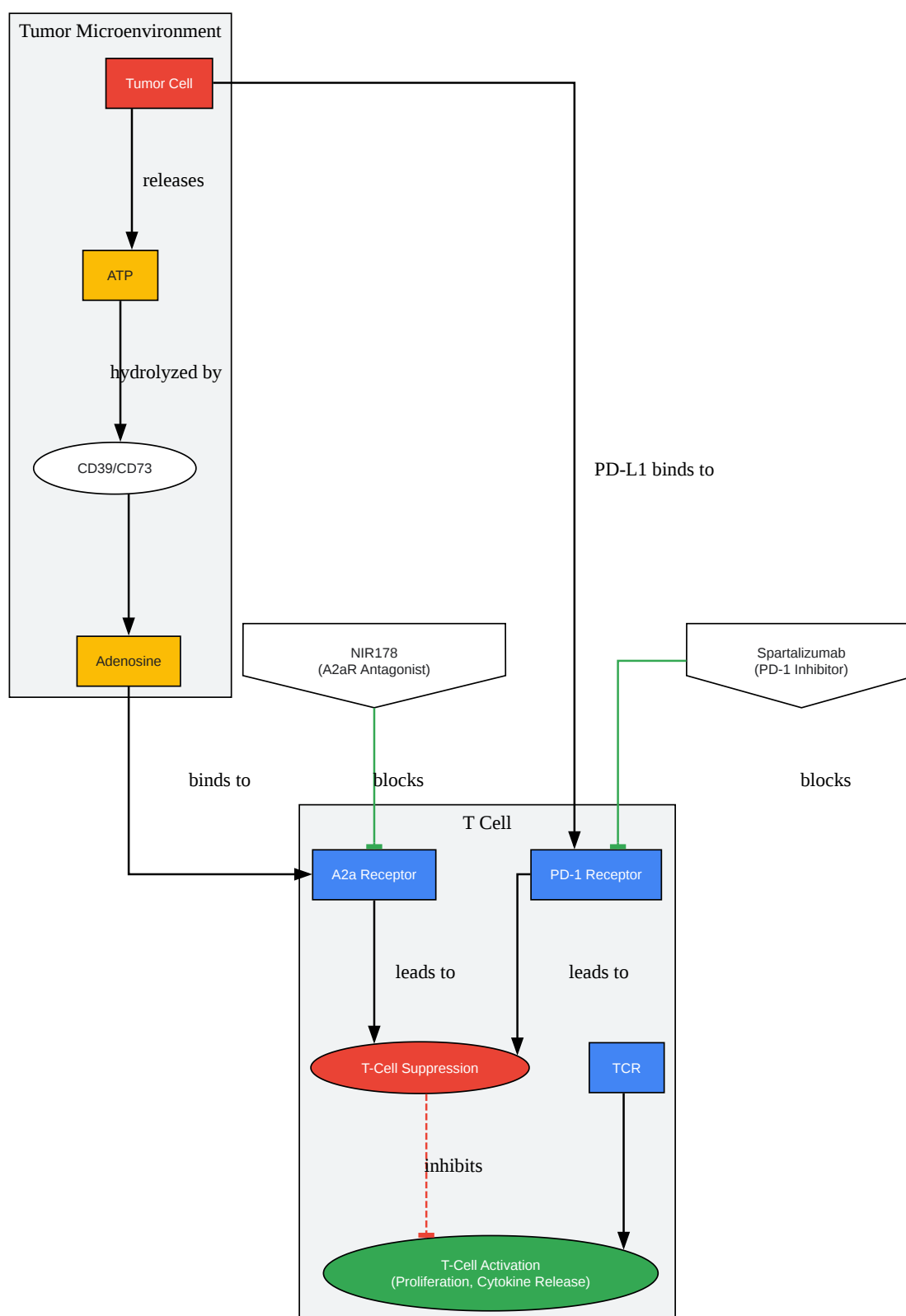
## Mechanism of Action and Rationale for Combination

**NIR178** is an orally bioavailable small molecule that selectively antagonizes the adenosine A2a receptor.<sup>[1][2]</sup> In the tumor microenvironment (TME), high levels of adenosine, produced by stressed or dying cells, bind to A2aR on immune cells, particularly T lymphocytes, leading to immunosuppression.<sup>[2][3]</sup> By blocking this interaction, **NIR178** aims to reverse this immunosuppressive effect and reactivate the anti-tumor immune response.<sup>[1][2][4]</sup>

Spartalizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells.<sup>[5][6][7][8]</sup> Tumor cells can express the ligand for PD-1 (PD-L1), which, upon binding to PD-1, induces T-cell exhaustion and allows the tumor to evade immune surveillance.<sup>[6][8]</sup> Spartalizumab blocks the interaction between PD-1 and its ligands (PD-L1 and PD-L2), thereby restoring T-cell function and enhancing the immune system's ability to recognize and attack cancer cells.<sup>[5][6][8][9]</sup>

The combination of **NIR178** and Spartalizumab is based on the rationale that targeting two distinct, yet complementary, immunosuppressive pathways in the TME will result in a more robust and durable anti-tumor immune response than either agent alone.

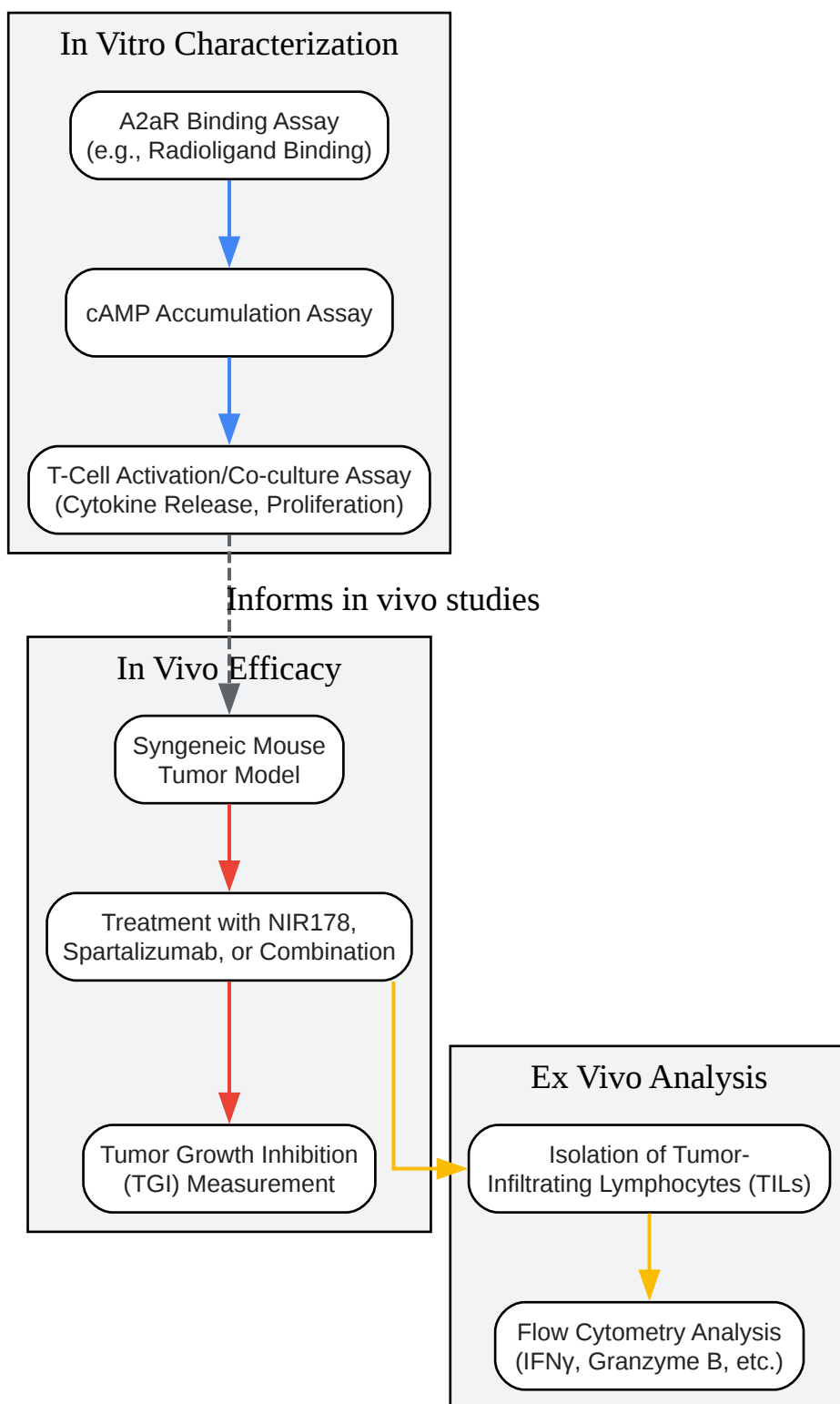
## Signaling Pathway of Combined **NIR178** and Spartalizumab Action



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Caption: Combined blockade of A2aR and PD-1 pathways to enhance T-cell activation.

## Experimental Workflow



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Caption: A typical experimental workflow for evaluating the combination therapy.

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **NIR178** and Spartalizumab.

Table 1: Preclinical Activity of **NIR178**

Parameter	Value	Reference
A2aR Agonist-mediated cAMP Accumulation (KB)	72.8 nM	<a href="#">[1]</a>
A2aR Agonist-mediated Impedance Responses (KB)	8.2 nM	<a href="#">[1]</a>

Table 2: Clinical Trial Information (NCT02403193) - Dose Escalation Study in Advanced NSCLC

Parameter	Taminadenant (NIR178) Monotherapy	Taminadenant (NIR178) + Spartalizumab	Reference
Patient Population	Advanced/Metastatic NSCLC ( $\geq 1$ prior therapy)	Advanced/Metastatic NSCLC ( $\geq 1$ prior therapy)	[3][10][11]
Number of Patients	25	25	[3][10][11]
Prior Immunotherapy	76.0% (19/25)	36.0% (9/25)	[3][10][11]
Taminadenant Dosing	80-640 mg, orally, twice-daily	160-320 mg, orally, twice-daily	[3][11]
Spartalizumab Dosing	N/A	400 mg, intravenously, every 4 weeks	[3][11]
Maximum Tolerated Dose (MTD) of Taminadenant	480 mg twice-daily	240 mg twice-daily	[3][10][11]
Complete Response (CR)	1 (4.0%)	0	[3][10][11]
Partial Response (PR)	1 (4.0%)	1 (4.0%)	[3][10][11]
Stable Disease (SD)	7 (28.0%)	14 (56.0%)	[3][10][11]

## Experimental Protocols

### Protocol 1: In Vitro T-Cell Activation and Co-culture Assay

Objective: To assess the in vitro effect of **NIR178** and Spartalizumab, alone and in combination, on T-cell activation and tumor cell killing.

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T cells

- Tumor cell line expressing PD-L1 (e.g., MC38-hPD-L1)
- **NIR178** (Taminadenant)
- Spartalizumab (or a surrogate anti-PD-1 antibody for in vitro use)
- Adenosine
- T-cell activation stimuli (e.g., anti-CD3/CD28 beads or specific peptide antigen)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cytokine detection assay kit (e.g., ELISA or CBA for IFN- $\gamma$ , TNF- $\alpha$ )
- T-cell proliferation assay kit (e.g., CFSE or BrdU)
- Cytotoxicity assay kit (e.g., LDH release or real-time cell analysis)

#### Procedure:

- Cell Culture: Culture the chosen tumor cell line to 70-80% confluency. Isolate PBMCs or CD8<sup>+</sup> T cells from healthy donor blood.
- Co-culture Setup:
  - Seed the tumor cells in a 96-well plate and allow them to adhere overnight.
  - On the day of the experiment, treat the T cells with **NIR178** at various concentrations for 1-2 hours prior to co-culture.
  - Add the pre-treated T cells to the tumor cell-containing wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
  - Add Spartalizumab (or surrogate antibody) at various concentrations to the co-culture.
  - Include control groups: T cells alone, tumor cells alone, T cells + tumor cells (no treatment), single-agent treatments.
  - Add adenosine to the relevant wells to simulate the TME.

- If using a specific peptide antigen, pulse the tumor cells with the peptide before adding T cells.
- Incubation: Incubate the co-culture plate at 37°C in a 5% CO<sub>2</sub> incubator for 24-72 hours.
- Readouts:
  - Cytokine Release: After the incubation period, collect the supernatant and measure the concentration of IFN- $\gamma$  and TNF- $\alpha$  using an ELISA or Cytometric Bead Array (CBA) kit.
  - T-cell Proliferation: For proliferation assays, label the T cells with CFSE before co-culture. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
  - Cytotoxicity: Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of tumor cell lysis. Alternatively, use a real-time cell analyzer to monitor tumor cell viability throughout the experiment.

## Protocol 2: In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of **NIR178** and Spartalizumab, alone and in combination, in an immunocompetent mouse model.

Materials:

- Syngeneic mouse strain (e.g., C57BL/6)
- Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)
- **NIR178** (Taminadenant) formulated for oral gavage
- Spartalizumab (or a murine surrogate anti-PD-1 antibody)
- Vehicle control for **NIR178**
- Isotype control antibody for Spartalizumab
- Calipers for tumor measurement
- Animal handling and monitoring equipment



#### Procedure:

- Tumor Cell Implantation:
  - Culture the chosen syngeneic tumor cell line.
  - Subcutaneously implant a defined number of tumor cells (e.g.,  $1 \times 10^6$  cells) into the flank of the mice.
- Tumor Growth and Randomization:
  - Monitor tumor growth regularly using calipers.
  - When tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment groups (e.g., n=8-10 mice per group):
    - Group 1: Vehicle + Isotype control
    - Group 2: **NIR178** + Isotype control
    - Group 3: Vehicle + Spartalizumab
    - Group 4: **NIR178** + Spartalizumab
- Treatment Administration:
  - Administer **NIR178** via oral gavage at a predetermined dose and schedule (e.g., daily or twice daily).
  - Administer Spartalizumab (or surrogate) via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., twice a week).
- Monitoring and Endpoints:
  - Measure tumor volume (Length x Width<sup>2</sup>) and body weight 2-3 times per week.
  - Monitor the general health and behavior of the mice.
  - The primary endpoint is typically tumor growth inhibition (TGI).

- The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
- At the end of the study, tumors can be excised for ex vivo analysis.

## Protocol 3: Ex Vivo Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

- Excised tumors from the in vivo study
- Tumor dissociation kit (e.g., collagenase, DNase)
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer
- Flow cytometry antibodies (e.g., anti-mouse CD45, CD3, CD4, CD8, IFN- $\gamma$ , Granzyme B, PD-1)
- Intracellular cytokine staining kit
- Flow cytometer

Procedure:

- Tumor Dissociation:
  - Mechanically mince the excised tumors and digest them using a tumor dissociation kit to obtain a single-cell suspension.
  - Filter the cell suspension through a cell strainer (e.g., 70  $\mu$ m) to remove debris.
- Cell Staining:

- Perform a red blood cell lysis step if necessary.
- Count the viable cells.
- For surface marker staining, incubate the cells with a cocktail of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, PD-1) in FACS buffer.
- For intracellular cytokine staining, stimulate the cells in vitro for a few hours with a protein transport inhibitor (e.g., Brefeldin A) in the presence of a stimulant (e.g., PMA/Ionomycin). Then, fix and permeabilize the cells before staining with antibodies against intracellular proteins like IFN- $\gamma$  and Granzyme B.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to quantify the proportions and activation status of different immune cell populations (e.g., CD8<sup>+</sup> T cells, CD4<sup>+</sup> T cells) within the TME of each treatment group.
  - Compare the expression of activation markers (IFN- $\gamma$ , Granzyme B) on T cells between the different treatment groups.

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